molecular formula C13H10ClNO3 B1586591 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 4399-77-3

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1586591
CAS No.: 4399-77-3
M. Wt: 263.67 g/mol
InChI Key: UTHKVSFOOCIQAL-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group attached to a pyridine ring with a carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its interactions with biological molecules and pathways.

  • Medicine: It has potential therapeutic applications and can be used in the development of new drugs.

  • Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid can be compared with other similar compounds, such as:

  • 2-Chlorobenzyl chloride: This compound lacks the pyridine ring and carboxylic acid group.

  • 3-Pyridinecarboxylic acid: This compound does not have the chlorobenzyl group.

  • 6-Oxo-1,6-dihydro-3-pyridinecarboxylic acid: This compound lacks the chlorobenzyl group.

The uniqueness of this compound lies in its combination of the chlorobenzyl group with the pyridine ring and carboxylic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-4-2-1-3-9(11)7-15-8-10(13(17)18)5-6-12(15)16/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHKVSFOOCIQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377366
Record name 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4399-77-3
Record name 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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